(3-Chloro-pyrrolidin-1-yl)-acetic acid
Beschreibung
(3-Chloro-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with a chlorine atom at the 3-position and an acetic acid moiety at the 1-position. Pyrrolidines are widely utilized in pharmaceutical and fine chemical synthesis due to their structural versatility and bioactivity . This compound is particularly notable for its anti-inflammatory applications, as highlighted in industrial catalogs . Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 175.6 g/mol. The chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the acetic acid group contributes to solubility in polar solvents.
Eigenschaften
IUPAC Name |
2-(3-chloropyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTLVADNAMYYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(3-Chloro-pyrrolidin-1-yl)-acetic acid, a derivative of pyrrolidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring with a chlorine substituent at the third position and an acetic acid functional group. The presence of the chlorine atom is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC against B. subtilis | MIC against E. coli |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 75 µg/mL | <125 µg/mL |
| 2,4,6-tripyrrolidinochlorobenzene | 125 µg/mL | 150 µg/mL |
| This compound | TBD | TBD |
These findings suggest that the chlorine atom enhances the compound's ability to penetrate bacterial cell walls and disrupt cellular processes.
Anti-inflammatory Properties
This compound has been investigated for its potential role in treating inflammatory conditions. Specifically, it has shown promise in modulating the fractalkine-CX3CR1 pathway, which is implicated in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Studies have indicated that this compound can inhibit the expression of chemokines that facilitate immune cell infiltration into inflamed tissues .
Case Studies
One notable case study involved the evaluation of this compound in a preclinical model of inflammatory bowel disease (IBD). The compound was administered to mice with induced colitis, resulting in:
- Reduced Inflammation : Histological analysis showed decreased infiltration of lymphocytes in colon tissues.
- Decreased Cytokine Levels : Serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β were significantly lower in treated animals compared to controls.
These results underscore the therapeutic potential of this compound in managing IBD.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of (3-Chloro-pyrrolidin-1-yl)-acetic Acid and Analogues
Key Observations :
- Chlorine vs. This impacts solubility and metabolic stability in drug design.
- Dimethyl Substitution : The 3,3-dimethyl analogue () exhibits higher lipophilicity (predicted logP ~1.5), enhancing membrane permeability but reducing aqueous solubility.
- Chiral Modifications: The acetylated, isopropyl-amino derivative () demonstrates how stereochemistry (R-configuration) can optimize target binding, a critical factor in receptor-mediated activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
